Tryptamine hydrochloride

Catalog No.
S588756
CAS No.
343-94-2
M.F
C10H12N2.ClH
C10H13ClN2
M. Wt
196.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tryptamine hydrochloride

CAS Number

343-94-2

Product Name

Tryptamine hydrochloride

IUPAC Name

2-(1H-indol-3-yl)ethanamine;hydrochloride

Molecular Formula

C10H12N2.ClH
C10H13ClN2

Molecular Weight

196.67 g/mol

InChI

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H

InChI Key

KDFBGNBTTMPNIG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCN.Cl

Synonyms

3-(2-aminoethyl)indole, tryptamine, tryptamine monohydrochloride, tryptamine sulfate

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN.Cl

Precursor for Tryptamine Derivatives:

Tryptamine HCl serves as a starting material for the synthesis of various tryptamine derivatives. These derivatives can be used to study the structure-activity relationships (SAR) of tryptamine and its effects on various biological systems. This research contributes to the development of potential therapeutic agents targeting specific receptors in the body. Source: Sigma-Aldrich, "Tryptamine 99 343-94-2":

Investigating Serotonin Signaling:

Tryptamine shares structural similarities with serotonin, a neurotransmitter involved in various physiological processes. Researchers use Tryptamine HCl to study the serotonergic system by investigating its interactions with serotonin receptors and its potential influence on various functions, such as mood, cognition, and behavior. Source: PubChem, "Tryptamine hydrochloride":

Forensic and Toxicological Research:

Due to its presence in some plants and mushrooms, Tryptamine HCl can be used as a reference standard in forensic and toxicological analyses. This helps identify and quantify the presence of tryptamine in biological samples, aiding investigations into potential poisoning or drug use. Source: Cayman Chemical Company, "α-methyl Tryptamine (hydrochloride)"

Studying Biogenic Amine Activity:

Tryptamine HCl, being a biogenic amine (naturally occurring organic compound containing an amine group), can be employed in research exploring the roles of biogenic amines in various biological processes. This includes understanding their involvement in the nervous system, immune system, and other physiological functions. Source: SCBT Biotechnology, "Tryptamine hydrochloride":

Tryptamine hydrochloride is a chemical compound that serves as a key metabolite derived from the essential amino acid tryptophan. Its chemical structure consists of an indole ring fused with a 2-aminoethyl side chain, characterized by the formula C10H13ClN2. This compound is classified as an indolamine and is notable for its role in various biological processes, particularly in the central nervous system. Tryptamine hydrochloride is often used in biochemical assays and research due to its psychoactive properties and its function as a neurotransmitter.

, primarily involving its amine and indole functionalities. Key reactions include:

  • Acylation: Tryptamine can undergo acylation to form N-acyltryptamines, which can modify its biological activity.
  • Alkylation: The amine group can react with alkyl halides to yield N-alkyl derivatives.
  • Methylation: Tryptamine can be methylated to form N,N-dimethyltryptamine, a compound with significant psychoactive properties.
  • Oxidation: Monoamine oxidases metabolize tryptamine to indole-3-acetaldehyde, impacting neurotransmitter levels in the brain .

Tryptamine hydrochloride exhibits various biological activities, primarily through its interaction with serotonin receptors and trace amine-associated receptors. It has been shown to:

  • Activate Serotonin Receptors: Tryptamine binds to serotonin receptors, influencing mood and cognition by modulating serotonergic signaling pathways .
  • Regulate Gastrointestinal Motility: In the gut, tryptamine plays a role in regulating motility through its action on 5-HT4 receptors .
  • Neurotransmitter Modulation: It affects dopaminergic and glutamatergic systems, highlighting its importance in neuropharmacology .

The synthesis of tryptamine hydrochloride can be achieved through several methods:

  • Decarboxylation of Tryptophan: The most common method involves the enzymatic decarboxylation of tryptophan using tryptophan decarboxylase, yielding tryptamine directly.
  • Chemical Synthesis from Indole Derivatives: Various synthetic routes involve starting from indole or substituted indoles, followed by alkylation or other modifications to introduce the aminoethyl group .
  • Mannich Reaction: A Mannich-type reaction can also be employed where an indole derivative reacts with formaldehyde and an amine to produce tryptamine derivatives .

Tryptamine hydrochloride finds applications in several fields:

  • Pharmaceutical Research: It serves as a precursor for synthesizing various psychoactive compounds and is studied for its potential therapeutic effects on mood disorders.
  • Biochemical Assays: Used as a substrate for assays measuring enzyme activities such as monoamine oxidase and arylamine N-methyltransferase .
  • Neuroscience Studies: Investigated for its role in neurotransmission and neuropharmacology due to its effects on serotonin receptors.

Research has demonstrated that tryptamine interacts with various receptors in the brain:

  • Trace Amine-Associated Receptor 1 (hTAAR1): Tryptamine acts as an agonist for hTAAR1, influencing neuronal firing rates and neurotransmitter recycling .
  • Serotonin Receptors: Its binding affinity varies among different serotonin receptor subtypes, affecting their activation and downstream signaling pathways .

Tryptamine hydrochloride shares structural similarities with several related compounds, which are often classified under the broader category of tryptamines. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityPrimary Action
SerotoninHighMood regulation, sleep modulation
MelatoninModerateSleep regulation
DimethyltryptamineHighPsychoactive effects
PsilocinModerateHallucinogenic effects
BufoteninModeratePsychoactive effects

Uniqueness of Tryptamine Hydrochloride

Tryptamine hydrochloride is unique due to its specific role as a precursor in the biosynthesis of serotonin and melatonin while also acting directly on neurotransmitter systems. Its ability to modulate both excitatory and inhibitory pathways in the brain distinguishes it from other compounds like serotonin, which primarily exerts excitatory effects.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

3

Exact Mass

196.0767261 g/mol

Monoisotopic Mass

196.0767261 g/mol

Heavy Atom Count

13

Melting Point

255.0 °C

UNII

2942LD1Q06

Related CAS

61-54-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.37%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

343-94-2

General Manufacturing Information

1H-Indole-3-ethanamine, hydrochloride (1:1): INACTIVE

Dates

Modify: 2023-08-15

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